2-Cyclopropyl-6-methylaniline hydrochloride
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Overview
Description
2-Cyclopropyl-6-methylaniline hydrochloride is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, featuring a cyclopropyl group and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-methylaniline hydrochloride typically involves the cyclopropylation of 6-methylaniline. One common method is the reaction of 6-methylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it to cyclopropyl-6-methylaniline.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-6-methylquinone, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Cyclopropyl-6-methylaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylaniline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
- 2-Cyclopropyl-4-methylaniline
- 2-Cyclopropyl-6-ethylamine
- 2-Cyclopropyl-6-chloroaniline
Comparison: Compared to these similar compounds, 2-Cyclopropyl-6-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both cyclopropyl and methyl groups can enhance its stability and interaction with molecular targets .
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-cyclopropyl-6-methylaniline;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-3-2-4-9(10(7)11)8-5-6-8;/h2-4,8H,5-6,11H2,1H3;1H |
InChI Key |
XHUKNNLGZORRSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)N.Cl |
Origin of Product |
United States |
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